molecular formula C17H23N5O5S2 B2749963 N-(4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide CAS No. 2034337-76-1

N-(4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2749963
CAS RN: 2034337-76-1
M. Wt: 441.52
InChI Key: AALAXXWHKRWHFY-UHFFFAOYSA-N
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Description

N-(4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H23N5O5S2 and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives have been extensively studied for their antioxidant properties. The sulfonyl and acetamide groups in the compound can potentially enhance its radical scavenging ability. This could be beneficial in research focused on oxidative stress-related diseases, where the compound might help in protecting cells from damage caused by free radicals .

Anticancer Research

Compounds with a pyrazole moiety have shown cytotoxic effects on various human cell lines. The subject compound could be investigated for its potential to induce apoptosis in cancer cells, particularly by targeting specific pathways such as p53-mediated apoptosis .

Organic Light-Emitting Diodes (OLEDs)

The compound’s molecular structure suggests potential applications in the field of OLEDs. Pyrazole derivatives can be used in the synthesis of complexes with metals like platinum, which are key materials in the development of OLEDs due to their photophysical properties .

Inflammation Modulation

The compound could be studied for its effects on inflammatory processes. Pyrazole derivatives are known to possess anti-inflammatory properties, and this compound could contribute to the development of new anti-inflammatory drugs .

properties

IUPAC Name

N-[4-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O5S2/c1-14(23)19-15-4-6-16(7-5-15)28(24,25)21-8-3-9-22(11-10-21)29(26,27)17-12-18-20(2)13-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALAXXWHKRWHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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